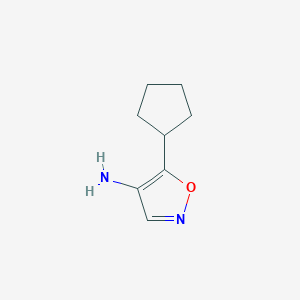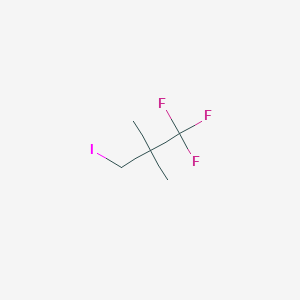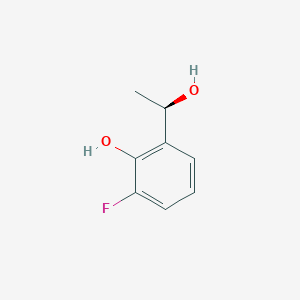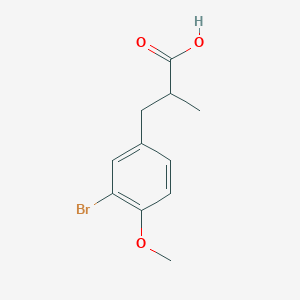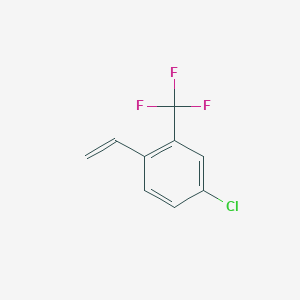
4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzotrifluoride and vinyl magnesium bromide.
Grignard Reaction: The vinyl magnesium bromide is prepared by reacting vinyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-chlorobenzotrifluoride to form the desired product.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used as reagents. These reactions are often carried out in non-polar solvents such as carbon tetrachloride or chloroform.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Addition Reactions: Products include halogenated alkanes or alkenes.
Oxidation and Reduction: Products include epoxides or alkanes, respectively.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antifungal or antibacterial properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene depends on its specific application
Electrophilic Substitution: The chlorine and trifluoromethyl groups can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Radical Reactions: The ethenyl group can undergo radical reactions, leading to the formation of new carbon-carbon bonds.
Coordination Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-ethenyl-2-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
4-Chlorobenzotrifluoride: This compound lacks the ethenyl group, making it less reactive in addition reactions.
1-Chloro-2-(trifluoromethyl)benzene: This compound has the trifluoromethyl group in a different position, affecting its reactivity and chemical properties.
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has an additional chlorine atom, which can influence its substitution reactions and overall reactivity.
Eigenschaften
Molekularformel |
C9H6ClF3 |
|---|---|
Molekulargewicht |
206.59 g/mol |
IUPAC-Name |
4-chloro-1-ethenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h2-5H,1H2 |
InChI-Schlüssel |
QTYHEAXTOLMPND-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


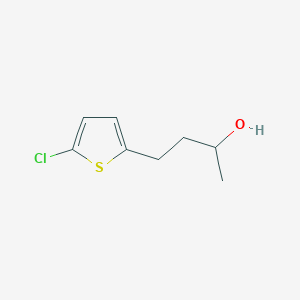
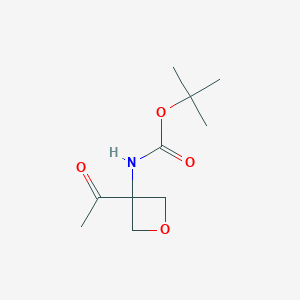
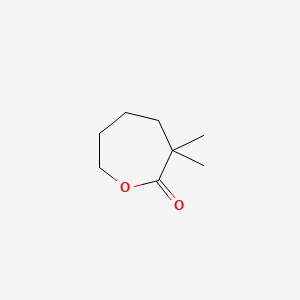

![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
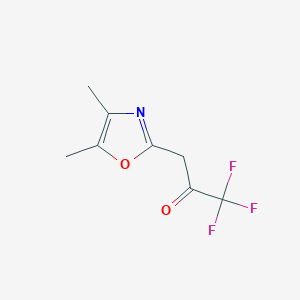
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
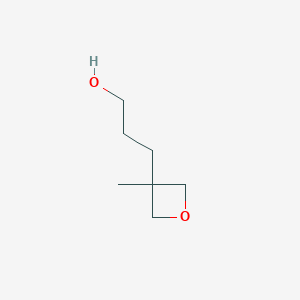
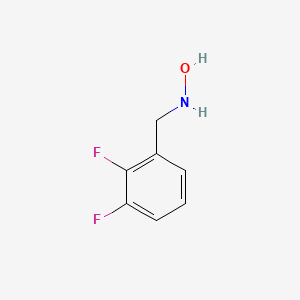
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
